Tak-733

Content Navigation

Inconsistent MEK inhibition with ATP-competitive or less potent inhibitors leads to variable MAPK pathway data. TAK-733 solves this: a non-ATP-competitive allosteric MEK1/2 inhibitor (IC50 3.2 nM) with 3.9× greater potency than selumetinib. - 77% of CRC lines sensitive at ≤0.03 μM, robust in KRAS/BRAF mutants - EC50 2.1-3.1 nM in BRAF V600E cells for potent p-ERK suppression - Ideal for kinase screening & biomarker validation. SMolecule supplies high-purity TAK-733, in stock for global shipping.

CAS Number

Product Name

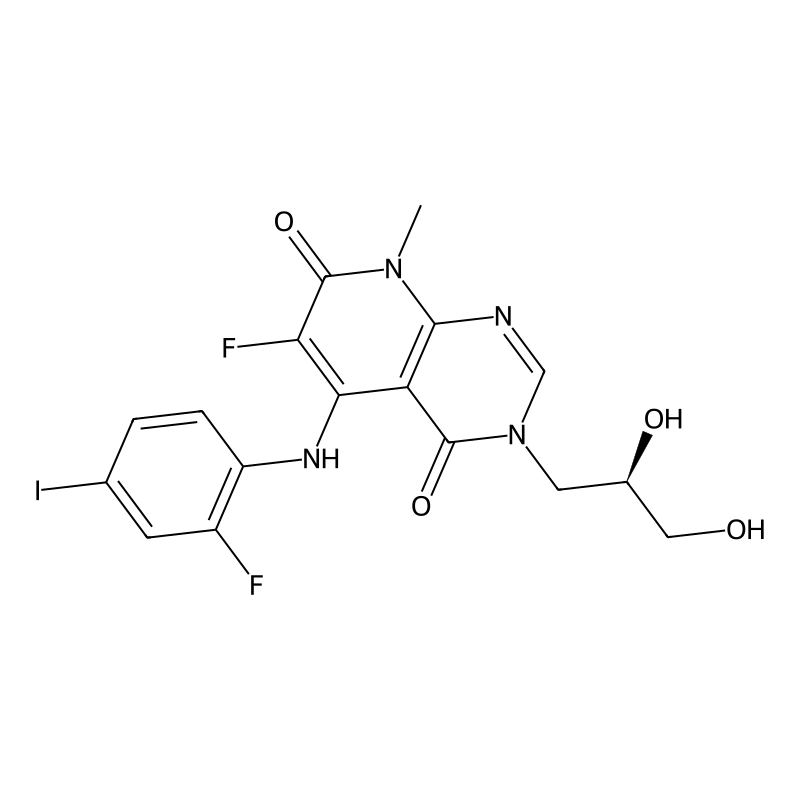

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

TAK-733 is a potent, selective, and non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] With a reported IC50 of 3.2 nM for MEK1, it provides a powerful tool for investigating MAPK-driven cellular processes such as proliferation and differentiation, particularly in oncology research models.[1][4][5] Its allosteric mechanism and high selectivity over other kinases minimize off-target effects, making it a reliable choice for targeted pathway inhibition studies.[2][5][6]

Research Fit

References

- [1] Dong, Q. et al. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorg. Med. Chem. Lett. 21, 1315–1319 (2011).

- [2] Wilson, T. R. et al. Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts. Oncotarget 6, 40944–40957 (2015).

- [5] TAK-733. New Drug Approvals.

- [8] TAK-733. PubChem.

While multiple MEK inhibitors exist, they are not functionally interchangeable due to significant differences in potency against specific oncogenic mutations (e.g., BRAF vs. KRAS) and their biochemical mechanism.[1][7] For example, TAK-733 demonstrates greater enzymatic potency than selumetinib (IC50 of 3.6 nM vs. 14 nM) and exhibits robust activity across a wide panel of colorectal cancer cell lines, with 77% classified as sensitive (IC50 ≤ 0.03μM).[1] This level of specific, mutation-contextual potency is critical for experimental reproducibility and relevance. Substituting TAK-733 with another MEK inhibitor without considering these quantitative differences can lead to misinterpreted results, particularly in studies focused on KRAS/BRAF mutant models where TAK-733 shows pronounced efficacy.[1]

Substitution Risk

References

- [2] Wilson, T. R. et al. Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts. Oncotarget 6, 40944–40957 (2015).

- [11] Amaria, R. N. et al. Antitumor Activity of the MEK Inhibitor TAK-733 against Melanoma Cell Lines and Patient-Derived Tumor Explants. Mol. Cancer Ther. 14, 317–325 (2015).

Superior Enzymatic Potency Compared to Selumetinib

In direct enzymatic assays, TAK-733 demonstrates significantly higher potency against MEK1/2 compared to the widely used MEK inhibitor selumetinib.[4] TAK-733 inhibited MEK1/2 with an IC50 of 3.6 nM, whereas selumetinib required a concentration of 14 nM to achieve the same level of inhibition.[4]

| Evidence Dimension | Enzymatic MEK1/2 Inhibition (IC50) |

| Target Compound Data | 3.6 nM |

| Comparator Or Baseline | Selumetinib: 14 nM |

| Quantified Difference | ~3.9-fold more potent than Selumetinib |

| Conditions | Direct enzymatic activity assay. |

Higher enzymatic potency allows for the use of lower concentrations to achieve target inhibition, reducing the risk of off-target effects and providing a clearer link between MEK inhibition and observed phenotypes.

3.2 nM IC₅₀ vs. Trametinib

0.92/1.8 nM

Selumetinib

14 nM

High Potency in BRAF V600E-Mutant Cancer Cell Lines

TAK-733 effectively inhibits the proliferation of cancer cell lines harboring the common BRAF V600E mutation. It demonstrated low nanomolar potency in A375 melanoma cells (EC50 = 3.1 nM) and COLO 205 colorectal cancer cells (EC50 = 2.1 nM).[4] This high sensitivity in BRAF-mutant models is a key performance differentiator for researchers studying this specific oncogenic driver.[1]

| Evidence Dimension | Cell Proliferation Inhibition (EC50) |

| Target Compound Data | A375 (BRAF V600E): 3.1 nM; COLO 205 (BRAF V600E): 2.1 nM |

| Comparator Or Baseline | Benchmark for high-potency MEK inhibition in relevant genetic contexts. |

| Quantified Difference | Not applicable (establishing baseline potency). |

| Conditions | 72-hour cell proliferation assays (SRB or equivalent) in specified human cancer cell lines. |

For researchers working with BRAF V600E models, this ensures potent and reliable pathway inhibition at low concentrations, making it a primary choice over less potent or less characterized alternatives.

1.9 nM EC₅₀ vs. Trametinib

~1 nM

Cobimetinib

~0.3 nM

Broad Efficacy Across KRAS-Mutant Colorectal Cancer Models

TAK-733 demonstrates broad effectiveness in colorectal cancer (CRC) models, a key attribute for a research tool in this field. In a large panel of 54 CRC cell lines, 42 (77%) were found to be sensitive to TAK-733 (IC50 ≤ 0.03 μM).[4] Crucially, sensitivity was statistically correlated with the presence of KRAS, NRAS, or BRAF mutations (p = 0.03), validating its use in models driven by these common oncogenes.[4]

| Evidence Dimension | Response Rate in Colorectal Cancer Cell Line Panel |

| Target Compound Data | 77% (42 out of 54) of cell lines were sensitive (IC50 ≤ 0.03 μM) |

| Comparator Or Baseline | A prior study with selumetinib where roughly 50% of cell lines had IC50 values >1μM. |

| Quantified Difference | TAK-733 demonstrates a significantly broader range of potent activity in CRC lines compared to historical data for selumetinib. |

| Conditions | Panel of 54 human colorectal cancer cell lines, proliferation assay. |

This broad, mutation-linked activity makes TAK-733 a more reliable and versatile tool than substitutes for screening or mechanistic studies across diverse colorectal cancer models.

Favorable Solubility and Handling Profile for In Vitro Use

TAK-733 offers practical solubility for creating stock solutions essential for in vitro research workflows. It is readily soluble in common laboratory solvents such as DMSO (up to 30 mg/mL) and DMF (30 mg/mL).[1][4] This facilitates the preparation of high-concentration stocks, simplifying serial dilutions for dose-response experiments and minimizing solvent-induced artifacts in cell culture. Its solubility in ethanol (0.25-1 mg/mL) also provides options for specific formulation needs.[1][4]

| Evidence Dimension | Solubility in Common Lab Solvents |

| Target Compound Data | DMSO: 30 mg/mL; DMF: 30 mg/mL; Ethanol: ~1 mg/mL |

| Comparator Or Baseline | Standard requirements for convenient laboratory stock solution preparation. |

| Quantified Difference | Meets or exceeds typical concentration requirements for in vitro screening and mechanistic studies. |

| Conditions | Standard laboratory temperature and pressure. |

Reliable and high solubility in standard solvents simplifies experimental setup, ensures accurate dosing, and improves the reproducibility of results, a critical procurement consideration for any laboratory reagent.

Active (p<0.05) vs. Vemurafenib

No reported activity

Biochemical Assays Requiring High Enzymatic Potency

Given its ~3.9-fold greater enzymatic potency over selumetinib, TAK-733 is the indicated choice for biochemical assays where direct, potent inhibition of the MEK1/2 enzyme is paramount.[4] This includes kinase screening, kinetic studies, and structural biology applications where minimizing compound concentration is key to achieving clean, target-specific data.

Cell-Based Studies in BRAF V600E-Driven Cancers

With demonstrated EC50 values as low as 2.1-3.1 nM in BRAF V600E mutant melanoma and colon cancer cells, TAK-733 is a primary tool for investigating MAPK signaling in these prevalent cancer models.[1] It allows for robust inhibition of cell proliferation and downstream signaling (p-ERK) at concentrations that are less likely to produce off-target effects.

Screening and Mechanistic Studies Across Diverse Colorectal Cancer Models

The broad activity of TAK-733 across a large panel of colorectal cancer cell lines, particularly those with KRAS or BRAF mutations, makes it a superior choice for studies requiring a reliable MEK inhibitor with a high probability of on-target activity across different genetic backgrounds.[4] This is critical for validating MEK as a target or identifying biomarkers of sensitivity and resistance.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Use Classification

2: Zhang Y, Xue D, Wang X, Lu M, Gao B, Qiao X. Screening of kinase inhibitors targeting BRAF for regulating autophagy based on kinase pathways. Mol Med Rep. 2014 Jan;9(1):83-90. doi: 10.3892/mmr.2013.1781. Epub 2013 Nov 7. PubMed PMID: 24213221.

3: Nakamura A, Arita T, Tsuchiya S, Donelan J, Chouitar J, Carideo E, Galvin K, Okaniwa M, Ishikawa T, Yoshida S. Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma. Cancer Res. 2013 Dec 1;73(23):7043-55. doi: 10.1158/0008-5472.CAN-13-1825. Epub 2013 Oct 11. PubMed PMID: 24121489.

4: Garraway LA, Baselga J. Whole-genome sequencing and cancer therapy: is too much ever enough? Cancer Discov. 2012 Sep;2(9):766-8. doi: 10.1158/2159-8290.CD-12-0359. PubMed PMID: 22969114.

5: Dahlman KB, Xia J, Hutchinson K, Ng C, Hucks D, Jia P, Atefi M, Su Z, Branch S, Lyle PL, Hicks DJ, Bozon V, Glaspy JA, Rosen N, Solit DB, Netterville JL, Vnencak-Jones CL, Sosman JA, Ribas A, Zhao Z, Pao W. BRAF(L597) mutations in melanoma are associated with sensitivity to MEK inhibitors. Cancer Discov. 2012 Sep;2(9):791-7. Epub 2012 Jul 13. PubMed PMID: 22798288; PubMed Central PMCID: PMC3449158.

6: von Euw E, Atefi M, Attar N, Chu C, Zachariah S, Burgess BL, Mok S, Ng C, Wong DJ, Chmielowski B, Lichter DI, Koya RC, McCannel TA, Izmailova E, Ribas A. Antitumor effects of the investigational selective MEK inhibitor TAK733 against cutaneous and uveal melanoma cell lines. Mol Cancer. 2012 Apr 19;11:22. PubMed PMID: 22515704; PubMed Central PMCID: PMC3444881.

7: Dong Q, Dougan DR, Gong X, Halkowycz P, Jin B, Kanouni T, O'Connell SM, Scorah N, Shi L, Wallace MB, Zhou F. Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorg Med Chem Lett. 2011 Mar 1;21(5):1315-9. doi: 10.1016/j.bmcl.2011.01.071. Epub 2011 Jan 22. PubMed PMID: 21310613.

Explore Compound Types